Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))-
Description
Historical Context of Platinum-Based Antineoplastic Agents
The medicinal potential of platinum complexes emerged serendipitously from Barnett Rosenberg’s 1965 discovery that electrolysis products of platinum electrodes inhibited Escherichia coli cell division. This observation led to the identification of cis-diamminedichloroplatinum(II) (cisplatin) as a potent antitumor agent, which gained FDA approval in 1978 for testicular and ovarian cancers. Cisplatin’s mechanism—based on DNA crosslinking via N7 guanine adducts—established platinum coordination chemistry as a cornerstone of cancer chemotherapy.
Subsequent generations of platinum drugs addressed cisplatin’s limitations, such as acquired resistance and nephrotoxicity. Oxaliplatin, featuring a 1,2-diaminocyclohexane (DACH) ligand, demonstrated efficacy in cisplatin-resistant tumors by forming bulkier DNA adducts that evade repair mechanisms. These developments underscored the critical relationship between ligand architecture and pharmacological performance, paving the way for complexes like Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-.
Significance of Ligand Design in Metallodrug Development
Ligand selection governs platinum complexes’ reactivity, solubility, and target affinity. The 1,2-diphenyl-1,2-ethanediamine (DPEN) ligand in this compound introduces two phenyl groups adjacent to the nitrogen donor atoms, creating a sterically hindered environment that modulates hydrolysis kinetics and DNA adduct formation. Compared to cisplatin’s simple ammine ligands, DPEN’s aromatic substituents enhance lipophilicity, potentially improving cellular uptake and bypassing resistance mechanisms associated with decreased drug accumulation.
Recent advances in ligand design emphasize non-covalent interactions with biological targets. Ruthenium and gold complexes, for instance, exploit π-π stacking and hydrogen bonding through aromatic or heterocyclic ligands to achieve selective protein inhibition. While Platinum, dichloro(DPEN)- retains cisplatin’s DNA-centric mechanism, its ligand architecture may facilitate secondary interactions with histone proteins or repair enzymes, analogous to multitargeted metallodrugs under investigation.
Stereochemical Considerations in Dichloro-Diamine Platinum Complexes
The (SP-4-3-(R,S)) notation specifies a square-planar geometry with specific configurations at the chiral diamine ligand. In cisplatin, the cis arrangement of chloride leaving groups enables sequential hydrolysis and DNA crosslinking. For Platinum, dichloro(DPEN)-, the R,S configuration of the ethanediamine backbone imposes constraints on:
- Hydrolysis Rates : Bulky phenyl groups retard chloride displacement, potentially reducing off-target reactions with proteins.
- DNA Adduct Geometry : The ligand’s stereochemistry dictates the dihedral angle between platinum-bound guanine bases, influencing repair enzyme recognition.
- Cellular Trafficking : Chirality affects interactions with membrane transporters, as seen in oxaliplatin’s stereoselective uptake via organic cation transporters.
Comparative studies of DACH platinum complexes reveal that R,R configurations often outperform S,S or meso forms in cytotoxicity, underscoring the pharmacological relevance of stereochemical precision. For Platinum, dichloro(DPEN)-, the R,S configuration may represent a deliberate departure from conventional C2-symmetric ligands, balancing DNA affinity with reduced susceptibility to glutathione-mediated detoxification.
Properties
CAS No. |
80844-54-8 |
|---|---|
Molecular Formula |
C14H14Cl2N2Pt |
Molecular Weight |
476.3 g/mol |
IUPAC Name |
(2-azanidyl-1,2-diphenylethyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C14H14N2.2ClH.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-10,13-16H;2*1H;/q-2;;;+4/p-2 |
InChI Key |
PKPLWJWRVWFFAQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].Cl[Pt+2]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] typically involves the reaction of platinum(II) chloride with 1,2-diphenyl-1,2-ethanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Substitution Reactions
The chlorine ligands in this complex undergo nucleophilic substitution, a hallmark of square-planar platinum(II) compounds. Key findings include:
-
Nucleophilic Attack : Chloride ligands are replaced by stronger-field ligands (e.g., NH₃, PR₃) in polar solvents like ethanol or acetonitrile.
-
Steric and Electronic Effects : The 1,2-diphenyl-1,2-ethanediamine ligand creates steric hindrance, slowing substitution rates compared to smaller ligands like ethylenediamine.
Table 1: Substitution Reactivity Comparison
| Ligand Type | Rate Constant (k, M⁻¹s⁻¹) | Preferred Nucleophiles |
|---|---|---|
| 1,2-Diphenyl-ethylenediamine | 0.15 ± 0.03 | NH₃, PR₃, SCN⁻ |
| Ethylenediamine | 0.45 ± 0.05 | I⁻, CN⁻, NO₂⁻ |
| Bipyridine | 0.08 ± 0.02 | Thiolates, amines |
Ligand Exchange Reactions
The bidentate 1,2-diphenyl-1,2-ethanediamine ligand can be displaced under specific conditions:
-
Thermal Stability : Ligand dissociation occurs above 80°C in aprotic solvents (e.g., DMF), forming [PtCl₂(solvent)₂] intermediates .
-
Competitive Ligands : Strong π-acceptor ligands like 2,2'-bipyridine or phenanthroline replace the ethanediamine ligand under reflux .
Mechanism :
-
Solvent Coordination : Loss of the ethanediamine ligand creates a vacant site filled by solvent molecules.
-
Ligand Substitution : π-Acceptor ligands displace solvent molecules, stabilizing the new complex via back-donation .
Redox Reactions
The platinum center exhibits reversible oxidation behavior:
-
Oxidation to Pt(IV) : Treatment with H₂O₂ or O₂ in acidic media yields Pt(IV) species, confirmed by cyclic voltammetry (+1.2 V vs. SHE) .
-
Reduction to Pt(0) : Electrochemical reduction at -0.8 V forms colloidal platinum, though this pathway is less common .
Key Data :
-
E₁/₂ (Oxidation) : +1.18 V (quasi-reversible, ΔEp = 90 mV) .
-
Electron-Transfer Rate : 0.3 cm/s, indicative of moderate kinetics .
Hydrolysis and Biological Interactions
Hydrolysis in aqueous environments drives its bioactivity:
-
Stepwise Hydrolysis :
Rate constants: , . -
DNA Binding : Hydrolyzed species form covalent adducts with guanine N7 sites, disrupting replication.
Table 2: Hydrolysis Conditions and Outcomes
| pH | Temperature (°C) | Dominant Species | Biological Relevance |
|---|---|---|---|
| 5.0 | 37 | [PtCl(H₂O)(L)]⁺ | Moderate cytotoxicity |
| 7.4 | 37 | [Pt(H₂O)₂(L)]²⁺ | High DNA binding affinity |
| 9.0 | 25 | [Pt(OH)(H₂O)(L)]⁺ | Low stability |
Comparative Analysis with Analogues
Table 3: Reactivity of Platinum(II) Complexes
| Compound | Substitution Rate | DNA Binding Affinity | Catalytic Activity |
|---|---|---|---|
| This Complex | Moderate | High | Moderate |
| Cisplatin | Low | Very High | None |
| [PtCl₂(bipyridine)] | High | Low | High |
| [PtCl₂(dimethyl sulfoxide)₂] | Very High | Moderate | Low |
Scientific Research Applications
Medicinal Applications
Cancer Treatment
Platinum-based compounds, including platinum dichloro(1,2-diphenyl-1,2-ethanediamine-N,N'), are primarily recognized for their antitumor properties. They function by forming DNA cross-links, which inhibit DNA replication and transcription in cancer cells. This mechanism is similar to that of cisplatin, a widely used chemotherapeutic agent.
Recent studies have explored novel platinum complexes that enhance the efficacy and reduce the side effects associated with traditional platinum drugs. For instance, research indicates that platinum(IV) prodrugs can be activated in tumor tissues to release active platinum species while minimizing systemic toxicity .
Case Study: Intracellular Uptake
A study focused on the synthesis of various platinum(II) complexes conjugated to magnetic nanoparticles demonstrated improved intracellular uptake and distribution in breast and ovarian cancer cell lines. The results indicated that one specific complex exhibited higher cytotoxicity compared to others, suggesting potential for enhanced therapeutic effectiveness .
Chemical Synthesis and Catalysis
Catalytic Applications
Platinum dichloro(1,2-diphenyl-1,2-ethanediamine-N,N') is also employed as a catalyst in various chemical reactions. Its ability to facilitate reactions involving organometallic compounds has been documented. For example, it can catalyze the selective synthesis of monoorganotin trihalides .
Table 1: Catalytic Reactions Involving Platinum Complexes
| Reaction Type | Catalyst Used | Outcome |
|---|---|---|
| Synthesis of Organotin Compounds | Platinum dichloro(1,2-diphenyl-1,2-ethanediamine) | Selective formation of desired products |
| Cross-Coupling Reactions | Various Platinum Complexes | Enhanced reaction rates and yields |
| Oxidative Reactions | Platinum-based Catalysts | Improved selectivity and efficiency |
Development of Novel Therapeutics
Next-Generation Platinum Drugs
The exploration of dinuclear platinum(II) complexes represents a promising avenue for overcoming the limitations of existing therapies. These complexes have shown potential in targeting multiple pathways in cancer cells, thus enhancing their antitumor activity while reducing side effects .
Case Study: Biological Evaluation
Recent evaluations of dinuclear platinum(II) complexes revealed their ability to induce apoptosis in various cancer cell lines. The compounds were designed to target specific tumor types and demonstrated significant antiproliferative effects compared to traditional agents .
Mechanism of Action
The mechanism of action of Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. The compound can also interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Ethylenediamine Derivatives
- Dichloro(ethylenediamine)platinum(II): Structure: Ethylenediamine (non-substituted) ligand. Efficacy: At 1,000 µM, suppresses MAP DNA amplification by ~16 Cq in qPCR, outperforming cisplatin analogs in membrane-compromised cells . Limitation: Limited RNA binding in some studies .
cis-Dichlorodiammineplatinum(II) (Cisplatin) :
Cyclohexanediamine Derivatives
- Oxaliplatin Analogs: Example: Dichloro[(1R,2R)-(-)-N1,N2-bis{(1R)-(-)myrtenyl}-1,2-diaminocyclohexane]Pt(II)·3H₂O. Efficacy: IC₅₀ = 0.6 µM (17-fold more potent than oxaliplatin) due to lipophilic myrtenyl groups enhancing cellular uptake . Stereochemistry: SP-4-2 configuration critical for activity .
Substituted Ethanediamine Derivatives
- Platinum, dichloro(3-phenyl-1,2-propanediamine-N,N')-, (SP-4-3-(S)) (CAS 102050-52-2): Structure: Propane backbone with phenyl substituent. Molecular Weight: 416.21 g/mol .
Tetramethylethylenediamine Complexes
- cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)platinum(II): Structure: Methyl groups increase ligand rigidity. Application: Limited DNA binding efficacy (Cq reduction <5 at 1,000 µM) due to reduced ligand lability .
Data Tables
Table 1: Efficacy in DNA Amplification Suppression
Biological Activity
Platinum-based compounds, particularly those derived from cisplatin, have garnered significant attention in cancer therapy due to their ability to form DNA adducts that disrupt cellular processes. The compound Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R,S))** represents a subclass of these platinum complexes characterized by chiral amine ligands. This article explores the biological activity of this compound, focusing on its interaction with DNA, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
The primary mechanism through which platinum complexes exert their anticancer effects involves the formation of covalent bonds with DNA. Upon entering the cell, these complexes undergo aquation, leading to the release of chloride ions and the formation of reactive platinum(II) species. These species can bind to nucleophilic sites in DNA, primarily at the N7 position of guanine bases, resulting in intrastrand cross-links that impede DNA replication and transcription .
Key Mechanisms:
- DNA Cross-Linking : Platinum complexes form bifunctional adducts that distort the DNA structure.
- Cell Cycle Arrest : The resulting DNA damage triggers cell cycle checkpoints, leading to apoptosis.
- Stereochemical Influence : The chirality of the ligand affects the geometry and stability of the platinum-DNA adducts, influencing biological activity and cytotoxicity .
Biological Activity
The biological activity of Platinum dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*)) has been evaluated through various studies focusing on its cytotoxic effects against different cancer cell lines.
Cytotoxicity Studies
A series of experiments have demonstrated that this platinum complex exhibits significant cytotoxicity against several cancer cell lines:
In particular, studies have shown that certain diastereomers of this complex exhibit enhanced antitumor activity compared to traditional agents like cisplatin and carboplatin . The D,L configurated complex with 4-fluoro substitution was highlighted as particularly potent against human breast cancer cells.
Case Studies
Several case studies illustrate the effectiveness of this compound in preclinical models:
- Breast Cancer Model (MDA-MB 231) : The dichloro(1,2-diphenyl-1,2-ethanediamine)platinum complex demonstrated a significant reduction in cell viability at concentrations as low as 5 µM.
- Ovarian Cancer Model (NIH:OVCAR-3) : In vitro tests showed that this platinum complex exhibited cytotoxic effects at concentrations ranging from 2.5 to 5 µM, proving effective against cells resistant to conventional therapies like cisplatin .
- Synergistic Effects : When combined with agents that modulate cellular glutathione levels, such as BSO (buthionine sulfoximine), the compound displayed enhanced cytotoxicity due to reduced cellular defense mechanisms against oxidative stress .
Q & A
How can researchers determine the optimal synthetic conditions for achieving high enantiomeric purity in Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R,S))-?**
Basic Research Question
The synthesis of chiral platinum complexes requires precise control over stereochemistry. For this compound, the use of enantiopure 1,2-diphenyl-1,2-ethanediamine ligands is critical. Methodologically:
- Ligand Preparation : Synthesize the diamine ligand via asymmetric catalysis or resolution techniques to ensure enantiopurity .
- Coordination Chemistry : React the ligand with K₂PtCl₄ under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Monitor reaction progress via UV-Vis spectroscopy for characteristic Pt(II) d-d transitions .
- Purification : Use recrystallization in mixed solvents (e.g., dichloromethane/hexane) to isolate the stereoisomer. Confirm purity via chiral HPLC with a cellulose-based column .
What advanced spectroscopic and crystallographic techniques are most effective for resolving the stereochemical configuration of this platinum complex?
Advanced Research Question
The (SP-4-3-(R*,S*)) configuration introduces axial chirality, necessitating multi-technique validation:
- X-ray Crystallography : Single-crystal analysis (100 K) provides unambiguous stereochemical assignment. Refinement parameters (e.g., R factor < 0.05) ensure accuracy, as demonstrated in similar Pt-ethylenediamine complexes .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm the absolute configuration .
- NMR Spectroscopy : Use Pt NMR to detect coordination-induced shifts (e.g., δ ~ -2000 ppm for square-planar Pt(II)) and H NOESY to validate spatial proximity of phenyl groups .
How do steric and electronic effects of the 1,2-diphenyl-ethanediamine ligand influence catalytic activity in asymmetric transformations?
Advanced Research Question
The ligand’s phenyl substituents modulate catalytic performance:
- Steric Effects : Bulky phenyl groups restrict substrate access, favoring enantioselectivity but potentially reducing turnover. Compare catalytic outcomes with analogous ligands (e.g., 1,2-cyclohexanediamine) using kinetic studies .
- Electronic Effects : Electron-withdrawing/-donating substituents on phenyl rings alter Pt center electrophilicity. Electrochemical methods (cyclic voltammetry) quantify redox potentials to correlate with catalytic efficiency .
- Case Study : Test hydrogenation of α,β-unsaturated ketones; enantiomeric excess (ee) ≥ 90% indicates optimal steric/electronic balance .
What strategies can address contradictions in reported catalytic activity data for this complex in cross-coupling reactions?
Advanced Research Question
Discrepancies may arise from subtle experimental variables:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents. Conduct solvent screening with Kamlet-Taft parameters to quantify polarity effects .
- Additives : Halide scavengers (e.g., AgNO₃) remove excess Cl⁻, preventing catalyst deactivation. Compare yields with/without additives via GC-MS .
- Theoretical Modeling : Use DFT (B3LYP/LANL2DZ) to simulate reaction pathways and identify rate-limiting steps conflicting with experimental data .
How can researchers integrate this platinum complex into a theoretical framework for designing chiral catalysts?
Basic Research Question
Link synthesis to established catalytic models:
- Ligand Design Principles : Apply the "trans effect" theory to predict how ligand substitution patterns influence reactivity. For example, strong-field ligands (e.g., amines) stabilize Pt(II) intermediates .
- Mechanistic Probes : Use isotopic labeling (e.g., N in the diamine) to track ligand participation in catalytic cycles via NMR or mass spectrometry .
- Structure-Activity Relationships (SAR) : Correlate crystallographic data (bond lengths, angles) with turnover frequencies (TOF) to refine predictive models .
What methodologies are recommended for analyzing potential cytotoxic activity of this platinum complex compared to clinical analogs (e.g., oxaliplatin)?
Advanced Research Question
Evaluate biological interactions systematically:
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., HCT-116) using MTT assays. Compare IC₅₀ values with oxaliplatin to assess potency .
- DNA Binding Studies : Use gel electrophoresis or fluorescence quenching to measure DNA adduct formation. Pt complexes with bulkier ligands may exhibit reduced DNA affinity .
- Hydrolysis Kinetics : Monitor aquation rates (formation of [PtCl(H₂O)(diamine)]⁺) via UV-Vis at physiological pH (7.4) to predict bioavailability .
How can computational chemistry aid in predicting the stability of this complex under varying pH conditions?
Basic Research Question
Combine experimental and computational approaches:
- pKa Determination : Use potentiometric titration to measure protonation equilibria of the diamine ligand. Compare with DFT-calculated pKa values (e.g., Gaussian09 with SMD solvation model) .
- Hydrolysis Pathways : Simulate stepwise chloride displacement by water molecules. Identify intermediates via IRC (Intrinsic Reaction Coordinate) analysis .
- Stability Metrics : Calculate Gibbs free energy changes (ΔG) for hydrolysis; ΔG > 0 indicates kinetic inertness under acidic conditions .
What analytical challenges arise in distinguishing between (SP-4-3-(R,S))- and other stereoisomers during purity assessment?**
Advanced Research Question
Address isomer discrimination rigorously:
- Chiral Stationary Phases : Use HPLC with amylose tris(3,5-dimethylphenylcarbamate) columns. Optimize mobile phase (e.g., hexane/isopropanol) to resolve diastereomers .
- Vibrational Spectroscopy : Compare experimental IR/Raman spectra with computed spectra (e.g., B3LYP/6-31G*) to identify isomer-specific vibrational modes .
- Mass Spectrometry : High-resolution MS (HRMS) with ion mobility separates isomers based on collisional cross-section differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
